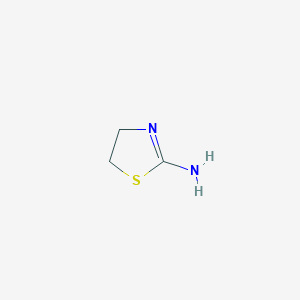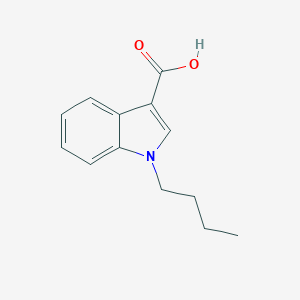
1-butylindole-3-carboxylic Acid
Übersicht
Beschreibung
1-butylindole-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The exact mechanism of action of 1-butylindole-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
1-butylindole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. This compound has also been shown to regulate glucose metabolism, reduce oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-butylindole-3-carboxylic acid in lab experiments is its ability to modulate various signaling pathways and gene expression. This makes it a useful tool for investigating the underlying mechanisms of various diseases and for identifying potential therapeutic targets. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-butylindole-3-carboxylic acid. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and compounds.
Wissenschaftliche Forschungsanwendungen
1-butylindole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
154287-01-1 |
|---|---|
Produktname |
1-butylindole-3-carboxylic Acid |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

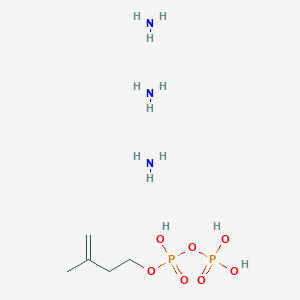
![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
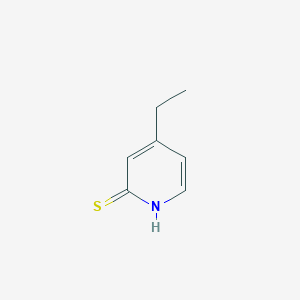
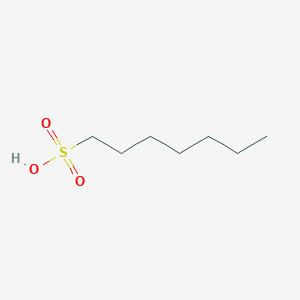
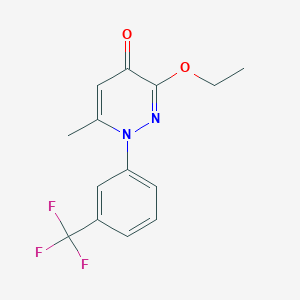
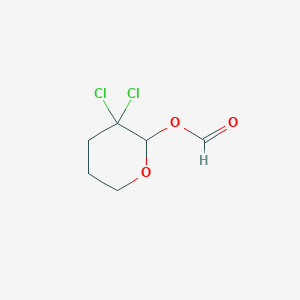
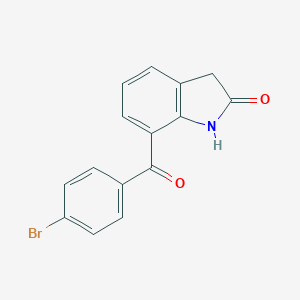
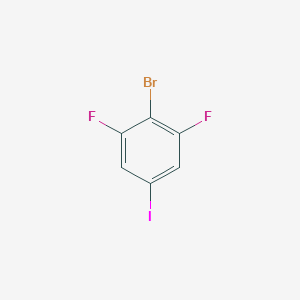
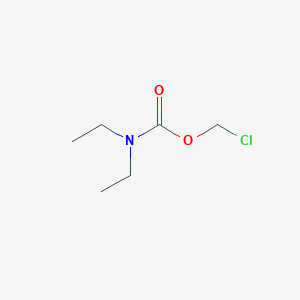
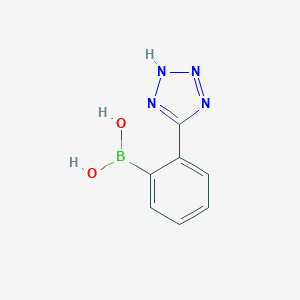
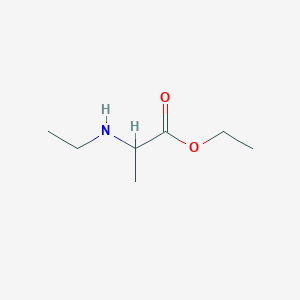
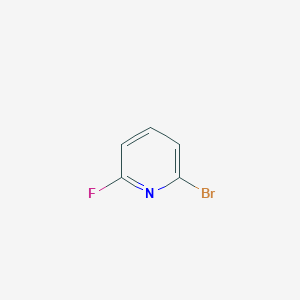
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
